molecular formula C9H8FIO2 B1319607 Ethyl 2-Fluoro-4-iodobenzoate CAS No. 205750-82-9

Ethyl 2-Fluoro-4-iodobenzoate

Cat. No.: B1319607
CAS No.: 205750-82-9
M. Wt: 294.06 g/mol
InChI Key: ZXUWYQWFYLDBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Fluoro-4-iodobenzoate is an organic compound with the molecular formula C₉H₈FIO₂ and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoro-4-iodobenzoate can be synthesized through the esterification of 2-Fluoro-4-iodobenzoic acid. The process involves the following steps :

    Starting Material: 2-Fluoro-4-iodobenzoic acid.

    Reagent: Anhydrous ethanol.

    Catalyst: Concentrated sulfuric acid.

    Procedure: The 2-Fluoro-4-iodobenzoic acid is dissolved in anhydrous ethanol under an argon atmosphere. The mixture is cooled to 0°C using an ice bath, and concentrated sulfuric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by standard workup procedures, including neutralization, extraction, and purification.

Industrial Production Methods: Industrial production methods for this compound typically involve similar esterification reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Fluoro-4-iodobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield different products.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates.

    Oxidation: Products include carboxylic acids and their derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Ethyl 2-Fluoro-4-iodobenzoate has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro-4-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The presence of both fluorine and iodine atoms allows for selective reactions, making it a valuable tool in the synthesis of complex molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or coupling reactions.

Comparison with Similar Compounds

Ethyl 2-Fluoro-4-iodobenzoate can be compared with other halogenated benzoates, such as:

    Ethyl 2-Fluorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    Ethyl 4-Iodobenzoate: Lacks the fluorine atom, affecting its reactivity and selectivity in nucleophilic substitution reactions.

    Ethyl 2-Chloro-4-iodobenzoate: Contains a chlorine atom instead of fluorine, leading to different reactivity patterns.

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which provides a balance of reactivity and selectivity, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

ethyl 2-fluoro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUWYQWFYLDBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596039
Record name Ethyl 2-fluoro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205750-82-9
Record name Ethyl 2-fluoro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.5 g (27.0 mmol) of 2-fluoro-4-iodobenzoic acid (Compound B) in 11 mL (8.6 g, 187.5 mmol) of ethanol was added 0.3 mL of c. sulfuric acid. The reaction mixture was heated to reflux in an oil bath (90° C.) for 1.75 hours, fitted with a short path distillation apparatus, distilled and then allowed to cool to ambient temperature. The reaction mixture was extracted and partitioned between pentane and water and the layers were separated. The aqueous phase was washed with pentane and the organic phases were combined. The combined organic phase was washed sequentially with sat. NaHCO3 (aq.) solution, water and brine, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) gave the title compound as an orange oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Fluoro-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Fluoro-4-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-Fluoro-4-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-Fluoro-4-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-Fluoro-4-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-Fluoro-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.